Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
CAS No.: 76360-94-6
Cat. No.: VC2676693
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate - 76360-94-6](/images/structure/VC2676693.png)
Specification
CAS No. | 76360-94-6 |
---|---|
Molecular Formula | C14H15N3O4S |
Molecular Weight | 321.35 g/mol |
IUPAC Name | ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-prop-2-enylpyrido[2,3-d]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C14H15N3O4S/c1-4-6-17-11-8(7-15-14(16-11)22-3)10(18)9(12(17)19)13(20)21-5-2/h4,7,18H,1,5-6H2,2-3H3 |
Standard InChI Key | MUEXBLMEJCDDCM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC=C)SC)O |
Canonical SMILES | CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC=C)SC)O |
Introduction
Chemical Identity and Structure
Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is characterized by its heterocyclic core structure involving the fusion of pyrimidine and pyridine rings, which makes it a structural analog of biogenic quinazolines . The compound features several key functional groups that define its chemical behavior and potential biological activity.
Table 1 below summarizes the key chemical identity parameters:
Property | Value |
---|---|
CAS Number | 76360-94-6 |
IUPAC Name | ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-prop-2-enylpyrido[2,3-d]pyrimidine-6-carboxylate |
Molecular Formula | C₁₄H₁₅N₃O₄S |
Molecular Weight | 321.35 g/mol |
MDL Number | MFCD17011943 |
The compound is characterized by its unique structure that incorporates both pyrimidine and pyridine ring systems, creating a versatile scaffold for potential pharmacological applications .
Property | Description |
---|---|
Physical Form | Solid |
Minimum Purity | 95% |
Storage Conditions | Store long-term in a cool, dry place |
Transport Classification | Not classified as hazardous material for transport (DOT/IATA) |
This compound, like other members of the pyrido[2,3-d]pyrimidine family, possesses a complex electronic structure due to its aromatic rings and various functional groups, which contributes to its potential interactions with biological targets .
Comparison with Related Compounds
Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate belongs to a broader family of pyrido[2,3-d]pyrimidine derivatives with varying substituents at different positions. Comparing this compound with related structures provides insight into structure-activity relationships and potential applications.
Table 4 presents a comparison of structurally related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|
Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | C₁₄H₁₅N₃O₄S | 321.35 | Contains allyl group at position 8 |
Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | C₂₂H₁₇N₃O₄ | 387.4 | Contains phenyl groups at positions 2 and 8 |
Ethyl 5-hydroxy-8-isopropyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | C₁₄H₁₇N₃O₄S | 323.37 | Contains isopropyl group at position 8 |
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | C₁₄H₁₇N₃O₄S | 323.37 | Contains propyl group at position 8 |
Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | C₂₁H₂₃N₃O₄ | 381.44 | Contains isopentyl at position 8 and phenyl at position 2 |
7-amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | C₁₁H₁₃N₅O₂S | 279.32 | Contains carboxamide instead of carboxylate ester |
The primary structural differences among these compounds are the substituents at positions 2 and 8, as well as variations in the carboxylic acid derivative at position 6. These structural modifications can significantly influence the compounds' physicochemical properties, biological activities, and potential applications .
The comparison reveals that minor structural changes, such as substituting an allyl group with an isopropyl or propyl group at position 8, can result in compounds with different molecular weights and potentially different biological properties. Similarly, replacing the methylthio group at position 2 with a phenyl group changes the electronic properties of the molecule, potentially affecting its interaction with biological targets .
Current Research Trends and Future Directions
Research involving pyrido[2,3-d]pyrimidine derivatives, including compounds similar to Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, is actively pursued in medicinal chemistry and drug discovery fields. Current research trends focus on several key areas:
Recent patent literature indicates significant interest in pyrido[2,3-d]pyrimidinone compounds as PI3-K inhibitors for treating diseases associated with abnormal cell growth, particularly cancer. For instance, compounds with similar core structures have demonstrated dose-dependent anti-tumor efficacy in various tumor models, including PC3, SKOV3, and U87MG .
Structure-activity relationship studies are crucial for understanding how modifications to the pyrido[2,3-d]pyrimidine scaffold affect biological activity. Research shows that variations in substituents at positions 2, 5, 6, 7, and 8 can significantly influence the compounds' interaction with biological targets .
The synthesis of novel pyrido[2,3-d]pyrimidine derivatives continues to evolve, with recent developments including the preparation of C-β-D-glycosides of pyrido[2,3-d]pyrimidines through condensation of α,β-unsaturated C-β-glycosidic ketones with 6-amino-1,3-dimethyluracil .
Future research directions may include:
-
Development of more selective inhibitors targeting specific PI3-K isoforms
-
Exploration of additional biological targets beyond PI3-K
-
Optimization of pharmacokinetic properties to enhance drug-like characteristics
-
Investigation of combination therapies with established anticancer agents
-
Development of structure-based design approaches for pyrido[2,3-d]pyrimidine derivatives
As of April 2025, compounds like Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate remain important research tools in understanding the potential of this structural class for drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume